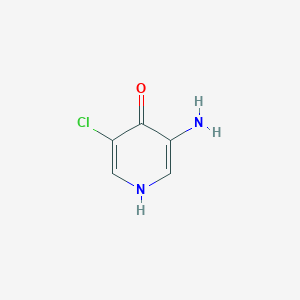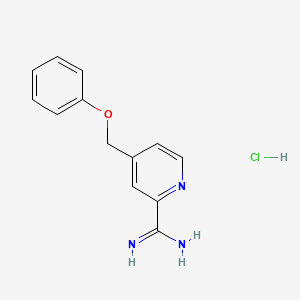
3-Amino-5-chloropyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloropyridin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H5ClN2O. This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a keto group at the fourth position of the pyridine ring. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridin-4(1H)-one typically involves the chlorination of 3-Aminopyridin-4(1H)-one. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form 3-Amino-5-chloropyridin-4(1H)-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-Amino-5-chloropyridin-4(1H)-ol.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-chloropyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- 3-Amino-4-chloropyridine
- 3-Amino-5-bromopyridin-4(1H)-one
- 3-Amino-5-fluoropyridin-4(1H)-one
Comparison: 3-Amino-5-chloropyridin-4(1H)-one is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
3-amino-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
InChI Key |
NKYMBBVMGOYKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)


![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)


![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)

